4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound with a unique structure that includes a pyrazole ring, a phenylsulfonyl group, a piperidine ring, and a morpholine-3,5-dione moiety
Mechanism of Action
Target of Action
Related compounds with a pyrazolylphenyl structure have been found to interact with tubulin .
Mode of Action
It is suggested that related compounds bind to the colchicine binding site of tubulin . This interaction can disrupt the polymerization of tubulin, a critical process for cell division and growth.
Biochemical Pathways
The compound’s interaction with tubulin can affect the microtubule dynamics, which are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape . Disruption of these processes can lead to cell cycle arrest and apoptosis.
Pharmacokinetics
Related compounds with a sulfonamide functionality have been found to possess drug-like properties .
Result of Action
Based on the mode of action, it can be inferred that the compound may induce cell cycle arrest and apoptosis by disrupting tubulin polymerization .
Action Environment
It is known that factors such as temperature can affect the reaction rates of chemical compounds . Furthermore, the compound’s solubility in organic solvents suggests that it may be sensitive to the polarity of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Sulfonylation: The pyrazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Piperidine Ring: The sulfonylated pyrazole is reacted with a piperidine derivative under basic conditions to form the piperidine ring.
Formation of Morpholine-3,5-dione: Finally, the piperidine derivative is reacted with a morpholine-3,5-dione precursor under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: This compound shares the pyrazole and sulfonyl groups but lacks the piperidine and morpholine-3,5-dione moieties.
4-(1H-Pyrazol-4-yl)benzoic acid: Similar in having the pyrazole ring, but differs in the presence of a carboxylic acid group instead of the sulfonyl and piperidine groups.
4-(1H-Pyrazol-1-yl)phenylboronic acid: Contains the pyrazole and phenyl groups, but with a boronic acid moiety instead of the sulfonyl and piperidine groups.
Uniqueness
The uniqueness of 4-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c23-17-12-27-13-18(24)22(17)15-6-10-20(11-7-15)28(25,26)16-4-2-14(3-5-16)21-9-1-8-19-21/h1-5,8-9,15H,6-7,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWHJWWJNSIZQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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